molecular formula C12H18ClNO3Si B8026981 tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane

Cat. No.: B8026981
M. Wt: 287.81 g/mol
InChI Key: ITJSVABIMVPBDO-UHFFFAOYSA-N
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Description

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3-chloro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like methylene chloride at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential in drug development due to its ability to modify pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane involves its ability to form stable silyl ether linkages with phenolic compounds. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the silyl ether from hydrolysis. The chloro and nitro groups can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group. This combination provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl-(3-chloro-4-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJSVABIMVPBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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